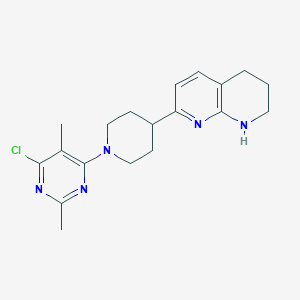
7-(1-(6-chloro-2,5-dimethyl pyrimidin-4-yl)piperidin-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1-(6-chloro-2,5-dimethyl pyrimidin-4-yl)piperidin-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine is a complex heterocyclic compound This compound is notable for its unique structure, which includes a naphthyridine core, a piperidine ring, and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-(6-chloro-2,5-dimethyl pyrimidin-4-yl)piperidin-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine typically involves multi-step reactions. One common approach is the multicomponent reaction (MCR) strategy, which efficiently generates complex molecular architectures. For instance, the synthesis of 1,8-naphthyridines can be achieved through the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols in the presence of a water-soluble Ir catalyst under air atmosphere .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-(1-(6-chloro-2,5-dimethyl pyrimidin-4-yl)piperidin-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
7-(1-(6-chloro-2,5-dimethyl pyrimidin-4-yl)piperidin-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 7-(1-(6-chloro-2,5-dimethyl pyrimidin-4-yl)piperidin-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This binding can lead to the inhibition or activation of various biochemical pathways, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine derivatives: These compounds share the naphthyridine core and exhibit similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring often have comparable chemical reactivity and applications.
Pyrimidine derivatives: These compounds are widely studied for their medicinal properties.
Uniqueness
What sets 7-(1-(6-chloro-2,5-dimethyl pyrimidin-4-yl)piperidin-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine apart is its combination of these three distinct moieties, which endows it with a unique set of chemical and biological properties. This structural complexity allows for a broader range of applications and interactions compared to simpler analogs.
Properties
Molecular Formula |
C19H24ClN5 |
|---|---|
Molecular Weight |
357.9 g/mol |
IUPAC Name |
7-[1-(6-chloro-2,5-dimethylpyrimidin-4-yl)piperidin-4-yl]-1,2,3,4-tetrahydro-1,8-naphthyridine |
InChI |
InChI=1S/C19H24ClN5/c1-12-17(20)22-13(2)23-19(12)25-10-7-14(8-11-25)16-6-5-15-4-3-9-21-18(15)24-16/h5-6,14H,3-4,7-11H2,1-2H3,(H,21,24) |
InChI Key |
BZLJBQKHEVVRLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C)N2CCC(CC2)C3=NC4=C(CCCN4)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















